1-(3,5-dichlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide
Description
Properties
IUPAC Name |
1-(3,5-dichlorophenyl)-N-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2FN4O/c1-9-20-15(16(24)21-13-4-2-12(19)3-5-13)22-23(9)14-7-10(17)6-11(18)8-14/h2-8H,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMHRKYJIWLBBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC(=CC(=C2)Cl)Cl)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-dichlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps, starting with the preparation of the core triazole ring One common synthetic route includes the reaction of 3,5-dichlorophenyl isocyanate with 4-fluorophenylamine under controlled conditions to form the intermediate triazole compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Substitution Reactions at Halogenated Aryl Groups
The 3,5-dichlorophenyl and 4-fluorophenyl substituents enable nucleophilic aromatic substitution (NAS) under specific conditions.
| Reaction Type | Conditions | Outcome | Source |
|---|---|---|---|
| Chlorine Displacement | NaOMe/EtOH, reflux | Methoxy substitution at 3- or 5-position of dichlorophenyl group | |
| Fluorine Displacement | KOtBu/DMF, 80°C | Replacement of 4-fluoro group with alkoxy/amine substituents |
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The electron-withdrawing nature of the triazole ring enhances the electrophilicity of the aryl halides, facilitating NAS.
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Steric hindrance from the 3,5-dichloro configuration favors para-substitution on the fluorophenyl group.
Oxidation and Reduction of Functional Groups
The methyl group at the 5-position and carboxamide moiety are susceptible to redox reactions.
| Reaction | Reagents | Product | Notes |
|---|---|---|---|
| Methyl Oxidation | KMnO₄/H₂SO₄, heat | Carboxylic acid derivative | Limited yield due to steric bulk |
| Carboxamide Reduction | LiAlH₄/THF, 0°C → RT | Primary amine (risk of triazole ring opening) | Requires controlled conditions |
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Oxidation of the methyl group is challenging but feasible under strong acidic oxidants.
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Reduction of the carboxamide to an amine is possible but may destabilize the triazole core.
Triazole Ring Modifications
The 1,2,4-triazole core participates in regioselective reactions, though its stability limits extensive transformations.
| Reaction | Conditions | Outcome | Source |
|---|---|---|---|
| Alkylation | CH₃I/K₂CO₃, DMF | N2-methylation (minor) or N4-methylation | |
| Cycloaddition | CuAAC (CuSO₄/NaAsc, H₂O/DMSO) | 1,2,3-Triazole conjugate formation |
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Methylation occurs preferentially at the N4 position due to steric and electronic factors .
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Click chemistry with azides produces hybrid triazole systems without disrupting the original core .
Hydrolysis of the Carboxamide Group
The carboxamide linker can undergo hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Product | Application |
|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux, 12h | Carboxylic acid + aniline | Precursor for ester synthesis |
| Basic Hydrolysis | NaOH (10%), 100°C, 6h | Carboxylate salt + ammonia | Rarely employed due to side reactions |
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Acidic hydrolysis is more efficient, yielding a carboxylic acid derivative.
Photochemical and Thermal Stability
The compound exhibits moderate stability under standard conditions but decomposes under UV light or prolonged heating:
| Condition | Effect | Degradation Products |
|---|---|---|
| UV Light (254 nm) | Cleavage of C-Cl bonds | Dechlorinated triazole derivatives |
| Heating (>200°C) | Ring contraction or isomerization | Tetrazole or imidazole analogs |
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Dechlorination is a major degradation pathway, necessitating storage in amber vials.
Biological Interactions Influencing Reactivity
While not a direct chemical reaction, the compound’s interaction with enzymes (e.g., cytochrome P450) modifies its structure in vivo:
| Enzyme | Modification | Metabolite |
|---|---|---|
| CYP3A4 | Hydroxylation at methyl group | 5-(Hydroxymethyl)-triazole derivative |
| Flavin Monooxygenases | N-Oxidation of triazole | Triazole N-oxide |
Scientific Research Applications
Antifungal Activity
1-(3,5-dichlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide exhibits significant antifungal activity. Triazole derivatives are known to inhibit the enzyme lanosterol demethylase, crucial for ergosterol biosynthesis in fungi. Research indicates that compounds containing the triazole moiety can demonstrate enhanced antifungal potency compared to traditional antifungal agents like fluconazole. For instance, certain triazole derivatives have shown a minimum inhibitory concentration (MIC) significantly lower than that of fluconazole against various Candida species .
Antibacterial Properties
The compound also shows potential antibacterial effects. Triazoles have been reported to possess activity against a range of bacterial strains. In comparative studies, some derivatives demonstrated MIC values that were 10 to 1600 times more effective than commonly used antibiotics against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) . The structural characteristics of triazoles allow them to interact with bacterial enzymes and disrupt essential cellular processes.
Anticancer Activity
Recent studies highlight the anticancer potential of triazole derivatives. The unique structure of 1-(3,5-dichlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide enables it to act as a potent inhibitor of cancer cell proliferation. Research has shown that triazole-containing compounds can induce apoptosis in various cancer cell lines by interacting with specific cellular targets . For example, hybrid derivatives incorporating triazoles have been synthesized and evaluated for their cytotoxic effects against breast and liver cancer cell lines .
Synthesis Methodologies
The synthesis of 1-(3,5-dichlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide typically involves multi-step reactions starting from simpler precursors. The general approach includes:
- Formation of the Triazole Ring : The initial step often involves the cyclization of appropriate hydrazones with isocyanates or isothiocyanates.
- Substitution Reactions : Subsequent steps may include electrophilic aromatic substitution to introduce the dichlorophenyl and fluorophenyl groups.
- Carboxamide Formation : Finally, carboxamide functionalities are introduced through acylation reactions.
This synthetic route allows for the fine-tuning of biological activity through structural modifications .
Study on Antifungal Efficacy
In a comparative study assessing various triazole derivatives' antifungal efficacy against Candida albicans, 1-(3,5-dichlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide exhibited an MIC of 0.0156 μg/mL, significantly outperforming fluconazole . This study emphasizes the compound's potential as a novel antifungal agent.
Investigation of Antibacterial Activity
A recent investigation into the antibacterial properties of triazole derivatives revealed that 1-(3,5-dichlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The compound was particularly effective against multidrug-resistant strains .
Anticancer Studies
In vitro studies on the anticancer effects of this compound indicated significant cytotoxicity against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines. The mechanism appears to involve apoptosis induction via mitochondrial pathways .
Mechanism of Action
The mechanism by which 1-(3,5-dichlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to related derivatives, focusing on core heterocycles, substituent patterns, and crystallographic data. Below is a detailed analysis:
Structural Analogues with Triazole Cores
- 1-(3,4-Dimethylphenyl)-N-(4-Fluorophenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxamide (CAS 866866-69-5) Core: 1,2,3-triazole (vs. 1,2,4-triazole in the target compound). Substituents: 3,4-Dimethylphenyl at position 1 and 4-fluorophenyl carboxamide at position 3. The dimethylphenyl group introduces greater steric bulk but reduced electronegativity compared to the 3,5-dichlorophenyl group .
- Isostructural Thiazole Derivatives (Compounds 4 and 5 in ) Core: Thiazole (vs. triazole in the target compound). Substituents: Fluorophenyl groups and triazolyl-pyrazole moieties. Key Differences: The thiazole core introduces sulfur into the heterocycle, which may enhance π-stacking interactions. High crystallinity and isostructural symmetry (triclinic, P 1̄) suggest robust packing efficiency, which could inform crystallization strategies for the target compound .
Pyrazole-Based Analogues
- N-(3,5-Di-tert-Butyl-4-Hydroxyphenyl)-1-(4-Aminosulfonylphenyl)-5-p-Fluorophenyl-1H-Pyrazole-3-Carboxamide (4h in ) Core: Pyrazole (vs. triazole). Substituents: p-Fluorophenyl at position 5 and a bulky di-tert-butyl hydroxyphenyl group. The bulky tert-butyl groups enhance steric hindrance, which may limit membrane permeability compared to the target compound’s dichlorophenyl substituent .
Halogenated Aromatic Derivatives
- 1-(3,5-Dichlorophenyl)-3-(Dodecylsulfanyl)Pyrrolidine-2,5-Dione (CAS 329777-43-7) Core: Pyrrolidine-2,5-dione (vs. triazole). Substituents: 3,5-Dichlorophenyl and a long alkyl sulfanyl chain. Key Differences: The pyrrolidinedione core introduces two ketone groups, increasing polarity. The dodecylsulfanyl chain enhances lipophilicity, suggesting divergent applications (e.g., surfactant properties vs.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- This contrasts with dimethylphenyl or alkyl chains in analogs, which prioritize steric effects .
- Crystallinity : The isostructural thiazole derivatives () demonstrate that fluorophenyl groups can promote planar molecular conformations, aiding crystallization. This insight could guide the optimization of the target compound’s crystal packing .
Biological Activity
1-(3,5-Dichlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a compound that belongs to the class of triazole derivatives, which are recognized for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring substituted with various phenyl groups, which is significant for its biological interactions. The structural formula can be summarized as follows:
- Molecular Formula : CHClFNO
- Molecular Weight : 335.18 g/mol
Antimicrobial Activity
Triazole compounds have been extensively studied for their antimicrobial properties. The presence of halogen substituents, such as chlorine and fluorine in this compound, is known to enhance its activity against various pathogens.
- Antifungal Activity : Triazoles are primarily used as antifungal agents due to their ability to inhibit fungal cytochrome P450 enzymes. Studies have shown that derivatives similar to 1-(3,5-dichlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide exhibit potent antifungal activity against strains like Candida albicans and Aspergillus flavus .
- Antibacterial Activity : The compound has also demonstrated significant antibacterial properties against Gram-positive and Gram-negative bacteria. Research indicates that compounds with similar structures have minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against various bacterial strains .
Anticancer Activity
Recent studies have highlighted the potential anticancer effects of triazole derivatives. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.
- Cytotoxicity Studies : In vitro assays have shown that triazole derivatives can induce cytotoxic effects in cancer cell lines such as HT-29 (colon cancer) and Jurkat (T-cell leukemia). Compounds with similar structures have been reported to exhibit IC50 values comparable to standard anticancer drugs like doxorubicin .
The biological activity of 1-(3,5-dichlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide can be attributed to several mechanisms:
- Enzyme Inhibition : The compound likely inhibits key enzymes involved in the biosynthesis of nucleic acids and proteins in microorganisms and cancer cells.
- Cell Membrane Disruption : It may disrupt cellular membranes leading to increased permeability and eventual cell death.
- Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
Case Study 1: Antifungal Efficacy
A study conducted by researchers at the University of Medicine evaluated the antifungal efficacy of various triazole derivatives against Candida albicans. Among the tested compounds, those structurally similar to 1-(3,5-dichlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide showed promising results with MIC values significantly lower than those of conventional antifungals .
Case Study 2: Anticancer Properties
In another investigation focusing on the anticancer properties of triazoles, a derivative closely related to the target compound was tested on human cancer cell lines. The results indicated a dose-dependent decrease in cell viability with an IC50 value indicating effective cytotoxicity at concentrations achievable in clinical settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
